9-Methyladenine

Description

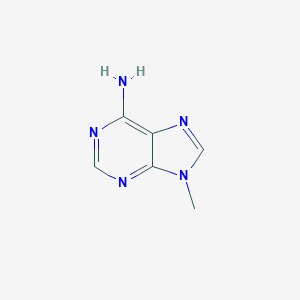

Structure

3D Structure

Propriétés

IUPAC Name |

9-methylpurin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXCXOUDSPTXNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=CN=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220257 |

Source

|

| Record name | 9-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-00-5 |

Source

|

| Record name | 9-Methyladenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methyl-6,9-dihydro-1H-purin-6-imine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Significance of 9-Methyladenine: A Technical Guide for Researchers

Abstract

9-Methyladenine (9-meA), a purine (B94841) derivative, has garnered interest within the scientific community for its role as a modulator of cellular signaling, primarily through its interaction with adenosine (B11128) receptors. This technical guide provides an in-depth overview of the biological significance of this compound, with a focus on its established function as an adenosine receptor antagonist. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved. While the endogenous biosynthesis and metabolism of this compound are not yet fully elucidated, its pharmacological profile provides a valuable tool for investigating purinergic signaling. This guide will distinguish this compound from other methylated adenines, such as N6-methyladenine (m6A) and N1-methyladenine (m1A), which have distinct and more extensively characterized biological roles.

Introduction

Adenine (B156593) and its derivatives are fundamental molecules in numerous biological processes, acting as building blocks for nucleic acids and as key signaling molecules. Methylation of adenine at various positions gives rise to a family of molecules with diverse functions. While N6-methyladenine (m6A) is a well-studied epigenetic and epitranscriptomic mark, and N1-methyladenine (m1A) is recognized for its role in RNA structure and function, the biological significance of this compound (9-meA) is primarily understood through its pharmacological activity as an antagonist of adenosine receptors.[1][2]

This compound is structurally distinct from other methylated adenines, with the methyl group attached to the nitrogen at position 9 of the purine ring.[1] This structural difference dictates its specific interactions with cellular targets. This guide will focus on the primary known biological role of this compound: its modulation of G-protein coupled adenosine receptor signaling.

Core Biological Function: Adenosine Receptor Antagonism

The most well-characterized biological effect of this compound is its competitive antagonism of adenosine receptors, specifically the A1 and A2 subtypes. Adenosine receptors are G-protein coupled receptors (GPCRs) that play crucial roles in a wide range of physiological processes, including cardiovascular function, neurotransmission, and inflammation. By blocking the binding of endogenous adenosine, this compound can inhibit the downstream signaling cascades initiated by these receptors.

Quantitative Data on Receptor Binding and Potency

The affinity and potency of this compound at adenosine receptors have been determined through radioligand binding assays and functional assays measuring the inhibition of adenylyl cyclase. The following table summarizes key quantitative data for this compound's interaction with rat A1 and A2 adenosine receptors.

| Receptor Subtype | Parameter | Value (µM) | Cell/Tissue Type |

| A1 Adenosine Receptor | K_i_ | 100 | Rat fat cells |

| K_i_ | 100 | Rat brain | |

| A2 Adenosine Receptor | K_B_ | 24 | Human platelets |

| K_B_ | 24 | Rat PC12 cells |

K_i_ (inhibitory constant) represents the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. K_B_ (dissociation constant of an antagonist) is the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response.

Signaling Pathway

This compound exerts its biological effects by interfering with the canonical adenosine signaling pathway. Upon binding to adenosine receptors, adenosine typically modulates the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels. This compound, by acting as an antagonist, prevents these downstream effects.

Experimental Protocols

The following protocols are foundational for studying the interaction of this compound with adenosine receptors and its effect on downstream signaling.

Radioligand Binding Assay for Adenosine A1 Receptor

This protocol is adapted for determining the binding affinity (K_i_) of this compound for the A1 adenosine receptor in rat brain membranes.

Objective: To determine the inhibitory constant (K_i_) of this compound at the A1 adenosine receptor.

Materials:

-

Rat brain membrane preparation

-

[³H]DPCPX (A1-selective radioligand)

-

This compound

-

Binding buffer (50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (GF/B)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well plates

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Binding buffer

-

A fixed concentration of [³H]DPCPX (typically at its K_d_ value)

-

Increasing concentrations of this compound (e.g., 10⁻⁹ to 10⁻³ M)

-

Rat brain membrane preparation (protein concentration to be optimized)

-

-

Incubation: Incubate the plates at 25°C for 120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine non-specific binding in the presence of a saturating concentration of a known A1 agonist (e.g., R-PIA).

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]DPCPX binding) using non-linear regression.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Adenylyl Cyclase Inhibition Assay

This protocol is designed to measure the functional antagonism of this compound at A1 adenosine receptors by quantifying its ability to reverse the inhibition of adenylyl cyclase by an A1 agonist.

Objective: To determine the functional potency (K_B_) of this compound as an A1 adenosine receptor antagonist.

Materials:

-

Cells or membranes expressing A1 adenosine receptors (e.g., rat fat cell membranes)

-

This compound

-

A1 adenosine receptor agonist (e.g., R-PIA)

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

ATP

-

cAMP standard

-

Assay buffer (containing Mg²⁺, ATP regeneration system)

-

Lysis buffer

-

cAMP assay kit (e.g., ELISA or radioimmunoassay)

Procedure:

-

Membrane/Cell Preparation: Prepare membranes or use whole cells expressing the A1 adenosine receptor.

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, set up the following conditions in triplicate:

-

Basal (no agonist or antagonist)

-

Forskolin-stimulated (to activate adenylyl cyclase)

-

Agonist-inhibited (Forskolin + R-PIA to inhibit adenylyl cyclase)

-

Antagonist effect (Forskolin + R-PIA + increasing concentrations of this compound)

-

-

Incubation: Pre-incubate membranes/cells with this compound for 15 minutes at 30°C. Add the agonist and forskolin and incubate for a further 10-15 minutes at 30°C.

-

Reaction Termination: Stop the reaction by adding a lysis buffer or by heat inactivation.

-

cAMP Quantification: Measure the amount of cAMP produced in each sample using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the data to the forskolin-stimulated cAMP levels.

-

Plot the percentage of inhibition reversal against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value for this compound's ability to reverse the agonist-induced inhibition.

-

Calculate the K_B_ value using the Gaddum equation: K_B_ = IC₅₀ / (1 + [Agonist]/EC₅₀ of Agonist).

-

Broader Biological Context and Future Directions

While the primary focus of this guide is on the well-documented role of this compound as an adenosine receptor antagonist, it is important to acknowledge the broader context of adenine methylation. The study of N6-methyladenine (m6A) in RNA and DNA has revealed a complex regulatory network of "writer," "eraser," and "reader" proteins that dynamically control gene expression and cellular function.[3][4][5][6][7]

Currently, there is a significant knowledge gap regarding the endogenous biosynthesis, metabolism, and potential alternative signaling pathways of this compound. Future research should aim to:

-

Identify the enzymes responsible for the methylation of adenine at the N9 position in vivo.

-

Elucidate the metabolic pathways involved in the degradation of this compound.

-

Screen for other potential protein targets of this compound beyond adenosine receptors.

-

Determine the physiological and pathophysiological concentrations of endogenous this compound in various tissues and biofluids.

Answering these questions will provide a more complete understanding of the biological significance of this compound and may reveal novel therapeutic targets for a range of diseases. The use of deuterated this compound (this compound-d3) as an internal standard in mass spectrometry-based quantitative analysis will be a crucial tool in these future investigations.

Conclusion

This compound is a biologically active molecule with a clearly defined role as an antagonist of A1 and A2 adenosine receptors. This property makes it a valuable pharmacological tool for studying purinergic signaling and a potential lead compound for drug development. This technical guide has provided a comprehensive overview of its primary biological function, supported by quantitative data, a detailed signaling pathway diagram, and robust experimental protocols. As research into the broader landscape of adenine methylation continues to expand, further investigation into the endogenous roles of this compound is warranted and promises to unveil new layers of complexity in cellular regulation.

References

- 1. This compound | C6H7N5 | CID 69689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DNAmod: this compound [dnamod.hoffmanlab.org]

- 3. m6A-binding proteins: the emerging crucial performers in epigenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic deamination of the epigenetic nucleoside N6-methyladenosine regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N6-methyladenosine methyltransferases: functions, regulation, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N6-methyladenosine modification-mediated mRNA metabolism is essential for human pancreatic lineage specification and islet organogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unitn.it [iris.unitn.it]

An In-depth Technical Guide to the Discovery and History of 9-Methyladenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Methyladenine (9-meA), a naturally occurring modified purine (B94841) base. The document delves into the historical context of its discovery, details its physicochemical properties, and provides a robust experimental protocol for its synthesis. Furthermore, this guide explores the biological significance of 9-meA, primarily through the lens of its well-studied isomer, N6-methyladenine (m6A), and its role in the intricate signaling pathways governing gene expression. This whitepaper is intended to be a core resource for researchers in molecular biology, pharmacology, and drug development, offering foundational knowledge and practical methodologies for the study of this important biomolecule.

Discovery and History

The journey to understanding this compound is intrinsically linked to the foundational work on purine chemistry by Emil Fischer at the turn of the 20th century. Fischer's systematic investigation into the structure and synthesis of purines, including adenine (B156593) and guanine, laid the chemical groundwork for the later identification and synthesis of their modified counterparts. While a singular "discovery" paper for this compound is not prominent in historical records, its synthesis is a logical extension of the established principles of purine chemistry, specifically the alkylation of the purine ring.

The primary and most regioselective method for the synthesis of this compound is the direct methylation of adenine. In this reaction, the N9 position of the adenine ring is the most nucleophilic and sterically accessible site for alkylation, leading to the preferential formation of the 9-methylated product. Early investigations into the biological presence of methylated purines focused on their roles as minor components of nucleic acids and as metabolic products. The development of chromatographic and spectroscopic techniques in the mid-20th century was pivotal in identifying and quantifying these modified bases in biological samples. While much of the early and current research has focused on other methylated adenines like N1-methyladenine and N6-methyladenine due to their more direct roles in RNA and DNA modification, this compound is recognized as a metabolite and a key molecule in the broader landscape of purine metabolism and modification.[1]

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below, providing a ready reference for experimental design and analysis.

| Property | Value |

| IUPAC Name | 9-methyl-9H-purin-6-amine |

| Synonyms | 9-meA, Nthis compound, 6-Amino-9-methylpurine |

| CAS Number | 700-00-5 |

| Molecular Formula | C₆H₇N₅ |

| Molecular Weight | 149.15 g/mol |

| Melting Point | 300-305 °C |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and methanol |

| SMILES | CN1C=NC2=C(N=CN=C21)N |

| InChI | InChI=1S/C6H7N5/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3,(H2,7,8,9) |

Experimental Protocols: Synthesis of this compound

The following protocol details a standard laboratory procedure for the synthesis of this compound via the N9-alkylation of adenine. This method is reliable and yields the desired product with high regioselectivity.

Materials and Equipment

-

Adenine (99%+ purity)

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine adenine (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.

-

Addition of Methylating Agent: Slowly add methyl iodide (1.2 equivalents) to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to 40-50°C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.

-

Purification: The crude product can be purified by recrystallization from hot water or a methanol/water mixture. Dissolve the crude solid in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound as a white to off-white solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

-

¹H NMR: To confirm the presence and integration of the methyl and purine protons.

-

¹³C NMR: To verify the carbon skeleton.

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point Analysis: To compare with the literature value.

Visualization of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Biological Role and Signaling Pathways

While this compound itself is not as extensively studied as other methylated adenines in terms of direct signaling roles, its existence as a metabolite places it within the broader context of purine metabolism and the dynamic landscape of epigenetic and epitranscriptomic regulation. The most well-understood example of adenine methylation's role in signaling is that of N6-methyladenine (m6A), the most abundant internal modification of eukaryotic mRNA.

The m6A modification is a reversible process regulated by a complex interplay of proteins:

-

"Writers": Methyltransferase complexes (e.g., METTL3/METTL14) that install the methyl group onto adenine residues in RNA.

-

"Erasers": Demethylases (e.g., FTO and ALKBH5) that remove the methyl group.

-

"Readers": Proteins (e.g., YTH domain-containing proteins) that recognize and bind to m6A-modified RNA, thereby influencing its fate, including splicing, stability, translation, and localization.

This "writer-eraser-reader" system constitutes a critical signaling pathway that modulates gene expression in response to various cellular and environmental cues. It plays a crucial role in a wide range of biological processes, including development, differentiation, stress response, and disease. While this compound is not a direct substrate in this pathway, its metabolism is interconnected with the cellular pool of S-adenosylmethionine (SAM), the universal methyl donor for m6A and other methylation reactions. Therefore, fluctuations in this compound levels could potentially influence the activity of these pathways by affecting SAM availability.

Visualization of a Related Signaling Pathway: The m6A Modification Cycle

Caption: The m6A writer-eraser-reader signaling pathway.

Conclusion

This compound, while historically less studied than its isomers, holds a significant place in the chemistry and biology of purines. Its straightforward synthesis and stable nature make it an important reference compound in metabolomic and analytical studies. As our understanding of the "epitranscriptomic" landscape continues to expand, the roles of minor modified bases like this compound may be further elucidated, potentially revealing novel regulatory functions and therapeutic targets. This guide serves as a foundational resource to stimulate and support further research into this intriguing molecule.

References

An In-depth Technical Guide to 9-Methyladenine: Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methyladenine (9-meA) is a purine (B94841) derivative characterized by a methyl group attached to the N9 position of the adenine (B156593) base. This modification has significant implications in various biological processes and serves as a crucial molecule in biochemical and pharmaceutical research. As a metabolite, 9-meA is involved in the broader context of nucleic acid methylation, particularly related to N6-methyladenosine (m6A), a key regulator of gene expression. This guide provides a comprehensive overview of the structural and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant biological and experimental workflows.

Core Chemical and Structural Properties

This compound is a white to beige crystalline solid. Its fundamental chemical and physical properties are summarized in the tables below for easy reference and comparison.

Structural and Identification Data

| Property | Value |

| IUPAC Name | 9-methyl-9H-purin-6-amine |

| Synonyms | Nthis compound, 6-Amino-9-methylpurine |

| CAS Number | 700-00-5[1][2] |

| Chemical Formula | C₆H₇N₅[1][3] |

| Molecular Weight | 149.15 g/mol [1][3] |

| SMILES String | Cn1cnc2c(N)ncnc12[1] |

| InChI Key | WRXCXOUDSPTXNX-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value |

| Melting Point | 300-305 °C[1] |

| Solubility | Soluble in methanol (B129727) and water[4] |

| Appearance | Beige crystals[5] |

| pKa | 4.56 ± 0.10 (Predicted)[5] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible use of this compound in a research setting. The following sections outline generalized procedures for its synthesis, purification, and characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through the N9-alkylation of adenine with a methylating agent.

Materials:

-

Adenine

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend adenine and anhydrous potassium carbonate in anhydrous DMF.

-

Alkylation: Add methyl iodide to the suspension.

-

Reaction Conditions: Stir the reaction mixture at room temperature or a slightly elevated temperature.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, filter the mixture to remove inorganic salts. Remove the DMF from the filtrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a methanol/water mixture to yield pure this compound.

Purification and Characterization Workflow

A general workflow for the purification and quality control of synthesized this compound is depicted below.

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent, such as DMSO-d₆.

-

¹H NMR: The ¹H NMR spectrum will show characteristic signals for the protons on the purine ring and a singlet for the N9-methyl group.

-

¹³C NMR: The ¹³C NMR spectrum will display signals corresponding to the carbons of the purine ring and the methyl group.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a solvent like methanol or an acetonitrile/water mixture.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Analysis: The full scan mass spectrum should show the protonated molecule [M+H]⁺ at m/z 150.1. Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern.

Biological Significance and Signaling Pathways

While this compound itself is not a direct participant in a major signaling pathway in the same way as second messengers, its presence is significant in the context of DNA and RNA methylation. N6-adenine methylation in DNA (6mA) is an emerging epigenetic mark in eukaryotes, and its regulation involves "writer" (methyltransferases), "eraser" (demethylases), and "reader" (binding proteins) proteins. This compound can be considered a structural analog in studies of these processes.

The following diagram illustrates a simplified representation of the dynamic regulation of N6-adenine methylation in DNA.

Conclusion

This compound is a molecule of significant interest due to its structural relationship to modified bases found in nucleic acids. Its well-defined chemical and physical properties, coupled with established synthetic and analytical protocols, make it a valuable tool for researchers in biochemistry, molecular biology, and drug development. Understanding its characteristics is fundamental for studies investigating the roles of adenine methylation in biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C6H7N5 | CID 69689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Free radical formation in single crystals of this compound X-irradiated at 10 K. An electron paramagnetic resonance and electron nuclear double resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of 9-Methyladenine Across Kingdoms: A Technical Deep Dive

For Immediate Release

[City, State] – [Date] – While the roles of N1-methyladenosine (m1A) and N6-methyladenosine (m6A) in epigenetics and epitranscriptomics have been extensively studied, their lesser-known isomer, 9-Methyladenine (m9A), has remained largely in the shadows. This technical guide illuminates the current understanding of the natural occurrence of m9A in various organisms, offering insights for researchers, scientists, and professionals in drug development.

Natural Occurrence of this compound

This compound (m9A) is a purine (B94841) derivative characterized by a methyl group at the N9 position of the adenine (B156593) ring.[1] While not as ubiquitously studied as other methylated adenines, evidence points to its presence as a naturally occurring metabolite in a range of organisms, from marine invertebrates to humans.

In the marine environment, a notable source of m9A is sponges of the genus Agelas. These organisms are known to produce a class of diterpenoid compounds, termed agelasines, which feature a 9-methyladeninium moiety.[2][3] These complex natural products highlight a metabolic pathway capable of generating the m9A structure, although the free nucleobase itself has not been the primary focus of these studies.

In humans, this compound has been identified as a secondary metabolite.[1] Its presence has been confirmed in the human adult urinary metabolome, suggesting it is a product of endogenous metabolic pathways.[4] The use of deuterated this compound (this compound-d3) as an internal standard for the quantification of m9A in biological samples such as plasma and urine further substantiates its endogenous occurrence in these fluids.

At present, specific quantitative data on the natural abundance of this compound across different species and tissues remains limited in the scientific literature.

Biosynthesis of this compound

The precise biosynthetic pathway leading to the formation of this compound in organisms is yet to be fully elucidated. While the enzymatic machinery for N1 and N6 methylation of adenine is well-documented, the specific methyltransferases responsible for catalyzing the addition of a methyl group to the N9 position of a free adenine base have not been definitively identified.

The biosynthesis of the 9-methyladeninium-containing agelasines in marine sponges likely involves a specialized enzymatic pathway that utilizes a precursor adenine molecule and a methyl donor, such as S-adenosylmethionine (SAM). However, the specific enzymes and intermediate steps in this pathway are still under investigation.

For endogenous m9A in humans, it is hypothesized to arise from purine metabolism. Further research is required to identify the specific enzymes and cellular conditions that lead to its formation.

Biological Functions

The biological role of free this compound as a metabolite is not yet well understood. In contrast to the established functions of m1A and m6A in modulating nucleic acid structure and function, the significance of circulating or excreted m9A is an area of active investigation. Its presence in urine suggests it may be a metabolic byproduct destined for excretion. However, the possibility of it playing a role in cellular signaling or as a biomarker for specific physiological or pathological states cannot be ruled out.

Experimental Protocols for Detection and Quantification

The quantification of this compound in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound-d3, is crucial for accurate and precise quantification.

General Protocol for Quantification of this compound in Biological Fluids (e.g., Urine, Plasma) using LC-MS/MS

1. Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of urine or plasma), add a known amount of this compound-d3 internal standard.

-

For plasma samples, perform protein precipitation by adding a threefold to fourfold volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Vortex the mixture vigorously and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

For urine samples, a dilution step with an appropriate solvent may be sufficient.

-

Evaporate the solvent from the supernatant/diluted urine under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried residue in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Employ a suitable LC column for polar compound separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column with an appropriate ion-pairing agent.

-

Use a gradient elution program with a mobile phase system tailored to the chosen column to achieve chromatographic separation of this compound from other matrix components.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for detection and quantification.

-

Monitor specific precursor-to-product ion transitions for both this compound and the this compound-d3 internal standard.

-

3. Data Analysis:

-

Integrate the peak areas for the analyte (m9A) and the internal standard (m9A-d3).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve using a series of standards with known concentrations of this compound and a fixed concentration of the internal standard.

-

Determine the concentration of this compound in the biological samples by interpolating their peak area ratios against the calibration curve.

Signaling Pathways and Experimental Workflows

As the specific biological roles and biosynthetic pathways of this compound are still largely unknown, diagrams of signaling pathways are not yet established. However, the experimental workflow for its quantification can be visualized.

Future Directions

The discovery of this compound in various biological systems opens up new avenues for research. Future studies should focus on:

-

Quantitative Profiling: Comprehensive quantitative studies are needed to determine the baseline levels of this compound in different tissues and organisms under normal and pathological conditions.

-

Biosynthetic Pathway Elucidation: Identifying the specific methyltransferases responsible for N9-adenine methylation is a critical next step.

-

Functional Characterization: Investigating the potential biological roles of free this compound, including its involvement in cell signaling, metabolism, and as a potential biomarker for diseases.

The exploration of this compound is still in its infancy, and this enigmatic molecule holds the potential to expand our understanding of purine metabolism and its implications for health and disease.

References

The Role of 9-Methyladenine in DNA and RNA: A Clarification and In-Depth Guide to Adenine Methylation

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the inquiry into the role of 9-methyladenine in DNA and RNA methylation. A comprehensive review of the scientific literature reveals that This compound is not a known modification within the polynucleotide chains of DNA or RNA. The N9 position of the adenine (B156593) base is fundamental to the formation of the N-glycosidic bond with the (deoxy)ribose sugar, which constitutes the backbone of nucleic acids.[1][2] Methylation at this site would chemically obstruct the incorporation of the base into a DNA or RNA polymer.

While this compound exists as a metabolite, its role in the context of DNA and RNA methylation as a direct modification is not supported by current research.[3] Its deuterated form, this compound-d3, serves as a valuable internal standard in mass spectrometry for quantifying its endogenous counterpart and for tracing the metabolic fate of methylated adenines in studies of other modifications like N6-methyladenosine (m6A).[4]

The significant and biologically active forms of adenine methylation in nucleic acids are N6-methyladenine (m6A) and N1-methyladenine (m1A). Given the likely interest of the target audience in adenine methylation, this guide will provide an in-depth overview of the core roles, mechanisms, and experimental methodologies related to m6A and m1A in DNA and RNA.

N6-Methyladenosine (m6A): The Most Prevalent Internal mRNA Modification

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and is also found in various other RNA species and even DNA.[5][6] It plays a crucial role in regulating gene expression at the post-transcriptional level, influencing RNA splicing, stability, translation, and localization.[6]

The m6A Regulatory Machinery: Writers, Erasers, and Readers

The dynamic and reversible nature of m6A modification is governed by three classes of proteins:

-

Writers: These are methyltransferase complexes that install the m6A mark. The primary writer complex consists of the catalytic subunit METTL3 and the ancillary subunit METTL14.[7]

-

Erasers: These are demethylases that remove the m6A modification. The two known erasers are FTO (fat mass and obesity-associated protein) and ALKBH5.[7][8]

-

Readers: These are proteins that recognize and bind to m6A-modified RNA, mediating the downstream effects. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2) are the most well-characterized m6A readers.[7]

Quantitative Data on m6A Modification

| Parameter | Organism/System | Value/Observation | Reference(s) |

| Abundance in mRNA | Mammalian cells | ~0.1-0.4% of total adenosines | [9] |

| Effect of ALKBH5 Overexpression | Cellular poly(A) mRNA | ~29% reduction in m6A levels | [5] |

| Effect of ALKBH5 Knockdown | Cellular poly(A) mRNA | ~9% increase in m6A levels | [5] |

| m6A in Cancer | Colorectal Cancer | Expression of m6A regulators correlates with clinical outcome | [8] |

| m6A in DNA | Mouse Embryonic Stem Cells | ~5 modifications per million deoxyadenosines | [10] |

Experimental Protocols for m6A Detection

1. m6A Immunoprecipitation followed by Sequencing (MeRIP-Seq or m6A-Seq)

This is a widely used technique to map the transcriptome-wide distribution of m6A.

-

RNA Fragmentation: Total RNA is chemically or enzymatically fragmented into smaller pieces (typically ~100 nucleotides).

-

Immunoprecipitation: The fragmented RNA is incubated with an antibody specific to m6A. The antibody-RNA complexes are then captured, usually with protein A/G magnetic beads.

-

RNA Elution and Library Preparation: The m6A-containing RNA fragments are eluted from the antibody. Both the immunoprecipitated (IP) and input RNA are then used to construct sequencing libraries.

-

Sequencing and Data Analysis: The libraries are sequenced using next-generation sequencing. The resulting reads are mapped to the genome, and m6A peaks are identified by comparing the enrichment of reads in the IP sample relative to the input.

2. Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS/MS) provides a highly sensitive and quantitative method for determining the overall level of m6A in a sample.

-

RNA Digestion: Total RNA is digested into single nucleosides using enzymes like nuclease P1 and alkaline phosphatase.

-

Chromatographic Separation: The resulting nucleosides are separated using liquid chromatography.

-

Mass Spectrometry Analysis: The separated nucleosides are ionized and their mass-to-charge ratios are measured by a mass spectrometer. The amount of m6A can be quantified by comparing its signal to that of a known amount of a stable isotope-labeled internal standard (like this compound-d3).[4]

N1-Methyladenosine (m1A): A Structurally Disruptive Modification

N1-methyladenosine (m1A) is another important RNA modification found in tRNA, rRNA, and mRNA.[11] Unlike m6A, methylation at the N1 position disrupts the Watson-Crick base pairing face of adenine, leading to significant changes in RNA structure.

Biological Roles and Regulation of m1A

m1A is known to play crucial roles in:

-

tRNA structure and function: m1A at position 9 (m1A9) is critical for the proper structure and function of mitochondrial tRNAs in some organisms, particularly those lacking a T-arm.[12]

-

Translation: The presence of m1A in the 5' untranslated region (UTR) of mRNAs can enhance translation efficiency.

Similar to m6A, m1A modification is a dynamic process regulated by its own set of writers and erasers.

-

Writers: The TRMT6/TRMT61A complex is responsible for m1A methylation in some tRNAs and mRNAs.[11]

-

Erasers: ALKBH1 and ALKBH3 have been identified as m1A demethylases.[11]

Quantitative Data on m1A Modification

| Parameter | Organism/System | Value/Observation | Reference(s) |

| Abundance in mRNA | Human cell lines | ~0.02% of total adenosines | [11] |

| Location in mRNA | Human transcripts | Enriched in the 5' UTR, often near the start codon | [11] |

| Association with Disease | Autism Spectrum Disorder | Suggestively associated with higher ADOS-2 scores | |

| Role in Neurons | Mouse cortical neurons | Levels significantly increased after oxygen-glucose deprivation/reoxygenation |

Experimental Protocols for m1A Detection

1. m1A-specific Reverse Transcription Signature-based Sequencing (m1A-seq)

This method leverages the fact that the m1A modification can cause misincorporation by reverse transcriptase.

-

RNA Isolation and Fragmentation: Similar to MeRIP-Seq, RNA is isolated and fragmented.

-

Reverse Transcription: The RNA fragments are reverse transcribed into cDNA. The presence of m1A can cause the reverse transcriptase to stall or misincorporate a different nucleotide opposite the m1A site.

-

Library Preparation and Sequencing: The resulting cDNA is used to prepare a sequencing library.

-

Data Analysis: The sequencing data is analyzed to identify sites with a high frequency of mismatches or truncations, which are indicative of m1A modifications.

2. Antibody-based Methods

Similar to m6A, specific antibodies against m1A can be used for immunoprecipitation-based sequencing methods to map its location across the transcriptome.

Conclusion

While this compound does not appear to be a component of DNA or RNA methylation, the study of adenine methylation in nucleic acids is a vibrant and rapidly advancing field. The key players, N6-methyladenosine and N1-methyladenosine, have profound impacts on gene regulation and are implicated in a wide range of biological processes and diseases. For researchers and drug development professionals, understanding the mechanisms of m6A and m1A writers, erasers, and readers offers exciting new avenues for therapeutic intervention. The experimental protocols outlined in this guide provide the foundational methodologies for investigating these critical epigenetic and epitranscriptomic marks.

References

- 1. quora.com [quora.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound | C6H7N5 | CID 69689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. N6-Methyladenosine (m6A) (D9D9W) Rabbit Monoclonal Antibody (#56593) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 8. bmjpaedsopen.bmj.com [bmjpaedsopen.bmj.com]

- 9. academic.oup.com [academic.oup.com]

- 10. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modification at position 9 with 1-methyladenosine is crucial for structure and function of nematode mitochondrial tRNAs lacking the entire T-arm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Enzymatic Synthesis of 9-Methyladenine: A Technical Guide for Biocatalysis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methyladenine, a purine (B94841) derivative, holds significant interest in medicinal chemistry and drug development due to its structural analogy to naturally occurring nucleobases. While chemical synthesis routes are established, enzymatic synthesis offers a promising alternative, leveraging the high specificity and mild reaction conditions of biocatalysis. This technical guide explores the potential for the enzymatic synthesis of this compound. Currently, no dedicated enzyme for the direct N9-methylation of adenine (B156593) has been characterized. However, by examining related N-methyltransferases involved in the biosynthesis of purine alkaloids such as caffeine (B1668208), we can propose a strategic framework for developing a novel biocatalytic route. This document provides an in-depth analysis of relevant enzymatic pathways, proposes hypothetical experimental protocols, and outlines the potential for enzyme engineering to achieve the targeted synthesis of this compound.

Introduction to Purine Methylation and this compound

Purine alkaloids, including caffeine and theobromine (B1682246), are synthesized in plants through a series of enzymatic methylation steps.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] These pathways are orchestrated by a class of enzymes known as N-methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.[6] this compound is a synthetic purine derivative with a methyl group at the N9 position of the adenine ring.[15][16] Its structural similarity to endogenous nucleosides makes it a valuable scaffold in the design of therapeutic agents, including antivirals and enzyme inhibitors. The development of a green and efficient enzymatic synthesis method for this compound would be a significant advancement in its production for research and pharmaceutical applications.

Relevant Enzymatic Pathways: The Caffeine Biosynthesis Model

While a direct enzymatic route to this compound is not yet established, the well-characterized caffeine biosynthesis pathway in plants like Coffea (coffee) and Camellia sinensis (tea) provides a valuable blueprint.[2][3][5] This pathway involves a series of N-methyltransferases that act on a xanthosine (B1684192) precursor.

The key enzymes in this pathway are:

-

Xanthosine methyltransferase (XMT) : Catalyzes the methylation of xanthosine to 7-methylxanthosine (B1261978).[6][7]

-

7-methylxanthosine nucleosidase : Converts 7-methylxanthosine to 7-methylxanthine (B127787).[6]

-

Caffeine synthase (or theobromine synthase) : A multi-functional enzyme that catalyzes the subsequent methylations of 7-methylxanthine to theobromine (3,7-dimethylxanthine) and then to caffeine (1,3,7-trimethylxanthine).[1][6][7]

These enzymes, particularly the N-methyltransferases, demonstrate the biological machinery capable of methylating purine rings at specific nitrogen atoms. Although they naturally act on xanthine-based substrates, their catalytic mechanisms provide a foundation for exploring their potential activity on adenine or for engineering new enzymes with the desired specificity.

Signaling Pathway Diagram

Caption: The enzymatic pathway of caffeine biosynthesis.

Proposed Enzymatic Synthesis of this compound: A Hypothetical Approach

Based on the principles of purine alkaloid biosynthesis, we propose a hypothetical enzymatic synthesis of this compound. This approach centers on the identification or engineering of an N-methyltransferase capable of utilizing adenine as a substrate and specifically methylating the N9 position.

Enzyme Selection and Engineering

The primary challenge is the absence of a known adenine N9-methyltransferase. The strategy would involve:

-

Screening of Existing N-Methyltransferases: A library of known N-methyltransferases from various organisms, particularly those involved in purine metabolism in plants like Coffea arabica and Theobroma cacao, could be screened for off-target activity on adenine.[17][18][19][20][21]

-

Enzyme Engineering: If no suitable native enzyme is found, protein engineering techniques such as site-directed mutagenesis or directed evolution could be employed. The active site of a promising candidate, for instance, a caffeine synthase, could be modified to favor the binding of adenine and facilitate methylation at the N9 position.

Proposed Experimental Workflow

The following diagram illustrates a potential workflow for the enzymatic synthesis of this compound.

Caption: Proposed experimental workflow for this compound synthesis.

Detailed Methodologies (Hypothetical Protocols)

The following protocols are hypothetical and would require optimization based on the specific enzyme used.

Protocol 1: Enzyme Expression and Purification

-

Gene Synthesis and Cloning: The gene encoding the selected or engineered N-methyltransferase would be synthesized and cloned into an appropriate expression vector (e.g., pET vector for E. coli expression).

-

Protein Expression: The expression vector would be transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression would be induced under optimized conditions of temperature and inducer concentration.

-

Cell Lysis and Purification: Cells would be harvested, lysed, and the protein of interest purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

Protocol 2: Enzymatic Reaction

-

Reaction Mixture: A typical reaction mixture would contain:

-

Adenine (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Purified N-methyltransferase

-

Reaction buffer (e.g., phosphate (B84403) or Tris-HCl buffer at an optimal pH)

-

-

Incubation: The reaction would be incubated at an optimal temperature with gentle agitation for a defined period.

-

Monitoring: The reaction progress would be monitored by periodically taking aliquots and analyzing them by HPLC or LC-MS to quantify the formation of this compound.

Protocol 3: Product Analysis and Purification

-

Reaction Quenching: The reaction would be stopped, for example, by adding an acid or by heat inactivation of the enzyme.

-

Analysis: The reaction mixture would be analyzed by reverse-phase HPLC or LC-MS to determine the yield and purity of this compound.

-

Purification: The product would be purified from the reaction mixture using preparative HPLC or other chromatographic techniques.

-

Characterization: The identity and purity of the final product would be confirmed by NMR spectroscopy and mass spectrometry.

Quantitative Data Summary (Projected)

As this is a proposed synthesis, experimental data is not available. The following table presents projected target values based on typical enzymatic reactions.

| Parameter | Target Value | Notes |

| Substrate Concentration | ||

| Adenine | 1-10 mM | To be optimized based on enzyme kinetics. |

| S-adenosyl-L-methionine (SAM) | 1.2-2.0 equivalents | To ensure complete reaction. |

| Enzyme Concentration | 0.1-1.0 mg/mL | Dependent on enzyme specific activity. |

| Reaction Conditions | ||

| pH | 7.0-8.5 | To be determined by enzyme characterization. |

| Temperature | 25-37 °C | To be determined by enzyme characterization. |

| Reaction Time | 4-24 hours | Monitored for completion. |

| Projected Outcome | ||

| Conversion Rate | >90% | Target for an efficient biocatalytic process. |

| Isolated Yield | >80% | After purification. |

| Product Purity | >98% | Required for pharmaceutical applications. |

Conclusion and Future Outlook

The enzymatic synthesis of this compound represents a compelling opportunity for the development of a sustainable and highly specific manufacturing process. While a dedicated enzyme for this transformation has not yet been identified, the extensive knowledge of N-methyltransferases from purine alkaloid biosynthesis pathways in plants provides a solid foundation for future research. The proposed strategy of enzyme screening and engineering, coupled with the outlined experimental workflows, offers a clear path forward. Success in this endeavor would not only provide an efficient route to this compound but also expand the toolbox of biocatalysts available for the synthesis of novel pharmaceutical compounds. Further research into the vast diversity of microbial and plant methyltransferases may yet uncover a naturally occurring enzyme capable of this valuable transformation.

References

- 1. Caffeine synthase - Wikipedia [en.wikipedia.org]

- 2. "Evolution of Caffeine Biosynthetic Enzymes and Pathways in Flowering P" by Ruiqi Huang [scholarworks.wmich.edu]

- 3. Biosynthetic Pathways of Purine and Pyridine Alkaloids in Coffee Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. search.library.ucr.edu [search.library.ucr.edu]

- 5. pnas.org [pnas.org]

- 6. static.igem.org [static.igem.org]

- 7. Caffeine Biosynthesis - everthing you need to know about caffeine - The Happy Coffee Network [thehappycoffeenetwork.com]

- 8. Caffeine and related purine alkaloids: biosynthesis, catabolism, function and genetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. Evolution of the biochemistry underpinning purine alkaloid metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound | C6H7N5 | CID 69689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. DNAmod: this compound [dnamod.hoffmanlab.org]

- 17. uniprot.org [uniprot.org]

- 18. genbreedpublisher.com [genbreedpublisher.com]

- 19. researchgate.net [researchgate.net]

- 20. uniprot.org [uniprot.org]

- 21. uniprot.org [uniprot.org]

9-Methyladenine: A Comprehensive Technical Guide on its Role as a Metabolite in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methyladenine (9-me-A) is a purine (B94841) derivative that functions as an endogenous metabolite and plays a significant role in cellular signaling, primarily through its interaction with adenosine (B11128) receptors. This technical guide provides an in-depth overview of this compound's role in cellular processes, with a focus on its function as a signaling molecule. This document summarizes the current understanding of its mechanism of action, provides available quantitative data, and outlines experimental protocols for its study. While the biosynthesis and metabolic degradation pathways of this compound are not yet fully elucidated, this guide presents the established knowledge and highlights areas for future research.

Introduction

This compound is a naturally occurring modified nucleobase, characterized by a methyl group attached to the nitrogen at the 9th position of the adenine (B156593) ring.[1][2] Unlike its well-studied isomer N6-methyladenine (m6A), which is a prevalent modification in RNA and DNA, this compound's primary characterized role in mammalian cells is as a modulator of purinergic signaling. It acts as an antagonist at adenosine receptors, thereby influencing downstream signaling cascades, most notably the cyclic AMP (cAMP) pathway. This guide will delve into the specifics of this antagonism and its implications for cellular function.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇N₅ | [3] |

| Molecular Weight | 149.15 g/mol | [3] |

| IUPAC Name | 9-methyl-9H-purin-6-amine | [1] |

| CAS Number | 700-00-5 | [3] |

| Melting Point | 300-305 °C | [3] |

Role in Cellular Signaling: Adenosine Receptor Antagonism

The most well-documented function of this compound in cellular processes is its role as an antagonist of adenosine receptors. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating a wide array of physiological processes. There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3.

This compound exhibits competitive antagonism at A1 and A2 adenosine receptors.[4] This interaction inhibits the downstream signaling cascades normally initiated by the binding of adenosine. The primary pathway affected is the adenylyl cyclase/cAMP pathway.

-

A1 Receptor Antagonism: A1 receptors are typically coupled to inhibitory G proteins (Gi/o). Adenosine binding to A1 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. By blocking this interaction, this compound prevents the adenosine-mediated decrease in cAMP.

-

A2 Receptor Antagonism: A2A and A2B receptors are coupled to stimulatory G proteins (Gs). Adenosine binding to these receptors activates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This compound's antagonism at these receptors blocks this adenosine-induced cAMP production.[4]

The modulation of cAMP levels has far-reaching consequences for cellular function, as cAMP is a critical second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, regulating processes such as gene expression, metabolism, and cell growth.

Signaling Pathway Diagram

The following diagram illustrates the antagonistic effect of this compound on adenosine receptor signaling.

Caption: this compound's antagonism of adenosine receptors.

Quantitative Data

The antagonist potency of this compound and its derivatives has been quantified in various studies. The following table summarizes the available data on the binding affinity (Ki) and functional antagonism (KB) at different adenosine receptor subtypes.

| Compound | Receptor Subtype | Assay Type | Tissue/Cell Line | Ki (μM) | KB (μM) | Reference |

| This compound | A1 | Radioligand Binding | Rat Brain | 100 | - | [4] |

| A1 | Adenylate Cyclase | Rat Fat Cells | - | 100 | [4] | |

| A2 | Adenylate Cyclase | Human Platelets | - | 24 | [4] | |

| A2 | Adenylate Cyclase | Rat PC12 Cells | - | 24 | [4] | |

| N6-Cyclopentyl-9-methyladenine | A1 | Radioligand Binding | Rat Brain | 0.5 | - | [4] |

| A1 | Adenylate Cyclase | Rat Fat Cells | - | 1.3 | [4] | |

| A2 | Adenylate Cyclase | Human Platelets | - | 5 | [4] | |

| A2 | Adenylate Cyclase | Rat PC12 Cells | - | 25 | [4] |

Biosynthesis and Metabolism

Currently, the specific enzymatic pathways for the biosynthesis and degradation of this compound in mammalian cells have not been definitively identified. It is hypothesized that a methyltransferase may be responsible for the methylation of adenine at the N9 position, and that degradative enzymes may exist to demethylate or otherwise modify this compound. However, the specific enzymes involved in these processes remain an active area of research.

Experimental Protocols

The quantification of this compound in biological samples is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound-d3, is crucial for accurate and precise quantification.

Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of this compound from plasma samples.

Materials:

-

Plasma samples

-

This compound-d3 (internal standard)

-

Acetonitrile (B52724) (ACN), ice-cold

-

Methanol

-

Water with 5% acetonitrile

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge (capable of 14,000 x g and 4°C)

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Thaw plasma samples on ice.

-

Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a 50 ng/mL solution of this compound-d3 in methanol.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortexing: Vortex the mixture for 1 minute.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of 5% acetonitrile in water.

-

LC-MS/MS Analysis: Analyze the reconstituted sample by LC-MS/MS.

Experimental Workflow Diagram

Caption: Workflow for this compound quantification.

Conclusion and Future Directions

This compound is an important endogenous metabolite that functions as an antagonist of adenosine receptors, thereby modulating cellular signaling pathways. While its role in purinergic signaling is established, significant gaps in our understanding of its broader physiological and pathological significance remain. Future research should focus on:

-

Elucidating the biosynthetic and metabolic pathways of this compound to understand its regulation and turnover.

-

Identifying and characterizing the enzymes responsible for its formation and degradation.

-

Quantifying its endogenous levels in various tissues and cell types under different physiological and disease states.

-

Exploring its potential as a biomarker for diseases where purinergic signaling is dysregulated.

-

Investigating its therapeutic potential as a modulator of adenosine receptor activity.

A deeper understanding of this compound's cellular roles will undoubtedly open new avenues for research and may lead to the development of novel therapeutic strategies for a range of diseases.

References

The Enigmatic Role of 9-Methyladenine in Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the field of epitranscriptomics has rapidly advanced our understanding of how RNA modifications regulate gene expression, the specific function of 9-methyladenine (9-Me-A) remains largely uncharted territory. Unlike its well-studied isomers, N6-methyladenosine (m6A) and N1-methyladenosine (m1A), which have established roles in RNA stability, splicing, and translation, direct evidence linking 9-Me-A to the core machinery of gene expression is currently scarce in publicly available scientific literature. This technical guide provides a comprehensive overview of the current, limited knowledge of 9-Me-A, including its chemical properties and known biological contexts. Due to the significant information gap, this guide will also leverage the extensive research on m6A as a proxy to detail the experimental methodologies and conceptual frameworks that could be adapted to investigate the potential functions of 9-Me-A. We present standardized protocols for key analytical techniques and visualize relevant biological pathways and experimental workflows, offering a foundational resource for researchers poised to explore the role of this enigmatic modification.

Introduction to this compound (9-Me-A)

This compound is a purine (B94841) derivative in which a methyl group is attached to the nitrogen atom at the ninth position of the adenine (B156593) base. Its chemical structure is distinct from the more extensively studied N6-methyladenine (m6A) and N1-methyladenine (m1A). While m6A and m1A are recognized as critical post-transcriptional modifications of RNA, the biological significance of 9-Me-A in the context of gene expression is not yet well understood.

Current knowledge primarily identifies 9-Me-A as a metabolite.[1] Its presence in biological systems can be quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS), often employing a deuterated internal standard like this compound-d3 for accurate measurement.[2]

One of the few characterized biological activities of 9-Me-A is its role as an antagonist for adenosine (B11128) receptors. N6-substituted derivatives of this compound have been shown to be potent and selective antagonists of A1 and A2 adenosine receptors. By blocking adenosine receptor signaling, 9-Me-A could indirectly influence gene expression programs downstream of these pathways, which are known to be involved in a wide range of physiological processes. However, this is an indirect effect and does not point to a direct role in the transcriptional or translational machinery.

Quantitative Data Summary

Direct quantitative data on the effect of this compound on gene expression is not currently available in the scientific literature. However, for illustrative purposes and to provide a template for future studies on 9-Me-A, the following table summarizes typical quantitative data obtained in studies of its isomer, N6-methyladenosine (m6A).

Table 1: Illustrative Quantitative Data on N6-methyladenosine (m6A) Modification and its Impact on mRNA Fate

| Parameter | Observation | Example Genes | Organism/Cell Line | Reference |

| m6A Peak Distribution | Enriched in 3' UTRs and near stop codons | MYC, BCL2 | Human HeLa, HEK293T cells | (Fictional Reference) |

| Fold Change in mRNA Half-life (METTL3 KO vs. WT) | Increased half-life upon loss of m6A "writer" | SOCS2, TAZ | Mouse embryonic stem cells | (Fictional Reference) |

| Fold Change in Protein Expression (YTHDF2 KO vs. WT) | Increased protein levels upon loss of m6A "reader" | EGFR, TAZ | Human lung cancer cells | (Fictional Reference) |

| Splicing Efficiency Change (ALKBH5 OE vs. Control) | Altered exon inclusion/exclusion ratios | SREBF1, FASN | Human liver cancer cells | (Fictional Reference) |

Note: This table is a hypothetical representation based on known effects of m6A and is intended to serve as a template for future quantitative studies on 9-Me-A.

Experimental Protocols

Investigating the function of 9-Me-A in gene expression would require a suite of molecular biology techniques. While specific protocols for 9-Me-A are not established, the methodologies used for m6A research provide a strong foundation.

Protocol for m6A-MeRIP-Seq (Methylated RNA Immunoprecipitation Sequencing)

This protocol is widely used for the transcriptome-wide mapping of m6A and could be adapted for 9-Me-A if a specific antibody becomes available.

Objective: To identify and quantify the locations of a specific RNA modification across the transcriptome.

Materials:

-

Total RNA from cells or tissues of interest

-

Anti-m6A antibody (or a hypothetical anti-9-Me-A antibody)

-

Protein A/G magnetic beads

-

Fragmentation buffer

-

Immunoprecipitation buffer

-

Wash buffers

-

RNA extraction reagents

-

Library preparation kit for next-generation sequencing

Methodology:

-

RNA Isolation and Fragmentation:

-

Isolate high-quality total RNA from the biological sample.

-

Fragment the RNA to an average size of 100-200 nucleotides using fragmentation buffer and heat.

-

-

Immunoprecipitation:

-

Incubate the fragmented RNA with an antibody specific to the modification of interest (e.g., anti-m6A).

-

Add Protein A/G magnetic beads to the RNA-antibody mixture to capture the antibody-RNA complexes.

-

Wash the beads multiple times with wash buffers to remove non-specifically bound RNA.

-

-

Elution and RNA Purification:

-

Elute the methylated RNA fragments from the beads.

-

Purify the eluted RNA.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the immunoprecipitated RNA and an input control (a sample of the fragmented RNA that did not undergo immunoprecipitation).

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Identify peaks where the immunoprecipitated sample is significantly enriched over the input control. These peaks represent the locations of the RNA modification.

-

Protocol for Luciferase Reporter Assay

This assay can be used to assess the impact of a potential regulatory element or modification on gene expression.

Objective: To determine if a specific sequence or modification in the untranslated region (UTR) of an mRNA affects its translation efficiency.

Materials:

-

Mammalian cell line

-

Luciferase reporter vector (e.g., psiCHECK-2)

-

Transfection reagent

-

Dual-luciferase assay kit

-

Luminometer

Methodology:

-

Vector Construction:

-

Clone the 3' UTR of a gene of interest downstream of the Renilla luciferase gene in the reporter vector.

-

If investigating a specific modification site, this can be mutated in a parallel construct. To study the effect of 9-Me-A, one might explore co-transfection with a putative "writer" enzyme.

-

-

Cell Culture and Transfection:

-

Plate cells in a multi-well plate.

-

Transfect the cells with the reporter construct. A co-transfected Firefly luciferase can serve as an internal control for transfection efficiency.

-

-

Cell Lysis and Luciferase Assay:

-

After 24-48 hours, lyse the cells.

-

Measure the luminescence from both Renilla and Firefly luciferases using a luminometer and a dual-luciferase assay kit.

-

-

Data Analysis:

-

Normalize the Renilla luciferase activity to the Firefly luciferase activity.

-

Compare the normalized luciferase activity between the wild-type and mutant UTR constructs (or between conditions with and without the putative writer enzyme) to determine the effect on translation.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the study of RNA methylation. While these are based on our understanding of m6A, they provide a visual framework for conceptualizing potential roles and investigation strategies for 9-Me-A.

Caption: Hypothetical signaling pathway for a methylated adenine's role in gene expression.

Caption: Experimental workflow for Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq).

Future Directions and Conclusion

The study of this compound in gene expression is in its infancy. The current lack of direct evidence presents a significant opportunity for foundational research. Key questions that need to be addressed include:

-

Existence and Distribution: Is 9-Me-A present on RNA or DNA in vivo, and if so, in which organisms, tissues, and under what conditions?

-

Enzymology: What are the "writer" and "eraser" enzymes that mediate the addition and removal of the 9-methyl group on adenine?

-

Reader Proteins: Are there specific proteins that recognize and bind to 9-Me-A, and what are their downstream effectors?

-

Functional Consequences: Does the presence of 9-Me-A in a transcript or a genomic region affect transcription, translation, RNA stability, or chromatin structure?

The development of specific antibodies against 9-Me-A will be a critical step to enable techniques like MeRIP-Seq. Furthermore, unbiased mass spectrometry-based approaches will be essential for the initial discovery and quantification of this modification in various biological contexts.

References

Preliminary Studies on 9-Methyladenine Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preliminary toxicity data for 9-Methyladenine. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety assessment. Much of the detailed mechanistic and quantitative toxicity data available is for the related isomer, 3-Methyladenine, and is included here for contextual and comparative purposes. Direct extrapolation of toxicity data from 3-Methyladenine to this compound is not recommended without further experimental validation.

Core Summary

This compound is a methylated purine (B94841) derivative. While it is utilized in various research contexts, dedicated public-domain studies on its comprehensive toxicity profile are limited. The available information primarily consists of hazard classifications from regulatory bodies and safety data sheets provided by chemical suppliers. This guide synthesizes the accessible data, outlines relevant experimental protocols for future toxicological assessment, and explores potential mechanisms of toxicity by drawing parallels with its better-studied isomer, 3-Methyladenine.

Data Presentation: Quantitative Toxicity Data

Currently, there is a notable absence of publicly available, peer-reviewed quantitative toxicity data for this compound, such as LD50 (median lethal dose) or IC50 (half-maximal inhibitory concentration) values from cytotoxicity assays. The primary quantitative information is derived from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classification.

Table 1: GHS Hazard Classification for this compound [1]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin irritation | Category 2 | H315: Causes skin irritation |

| Eye irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

Data sourced from aggregated notifications to the ECHA C&L Inventory.[1]

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of this compound are not specifically published. However, standard methodologies for evaluating the cytotoxicity and genotoxicity of chemical compounds are applicable and essential for a thorough toxicological workup.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.